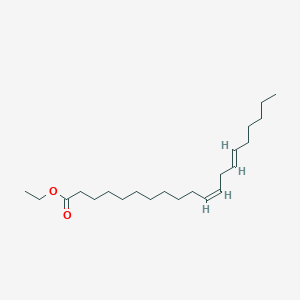

ethyl (11Z,14E)-icosa-11,14-dienoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- is a polyunsaturated fatty acid ester It is derived from 11,14-Eicosadienoic acid, which is a naturally occurring omega-6 fatty acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- typically involves the esterification of 11,14-Eicosadienoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of 11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- can be achieved through the transesterification of triglycerides containing 11,14-Eicosadienoic acid. This process involves the reaction of the triglycerides with ethanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .

Análisis De Reacciones Químicas

Types of Reactions

11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: It can be reduced to form saturated fatty acid esters.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide.

Major Products Formed

Oxidation: Hydroperoxides and other oxidation products.

Reduction: Saturated fatty acid esters.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- has several scientific research applications:

Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid esters.

Biology: It is studied for its role in cellular signaling and membrane structure.

Medicine: Research is being conducted on its potential anti-inflammatory and anti-cancer properties.

Industry: It is used in the formulation of cosmetics and nutritional supplements.

Mecanismo De Acción

The mechanism of action of 11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that play a role in inflammation and other cellular processes. The molecular targets and pathways involved include the modulation of enzyme activities and receptor signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

11,14-Eicosadienoic acid, methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester group.

11,14,17-Eicosatrienoic acid, ethyl ester: Contains an additional double bond.

8,11,14-Eicosatrienoic acid, ethyl ester: Different position of double bonds.

Uniqueness

11,14-Eicosadienoic acid, ethyl ester, (11Z,14Z)- is unique due to its specific double bond configuration and its potential biological activities. Its ethyl ester form also makes it more lipophilic compared to its methyl ester counterpart, which can influence its absorption and distribution in biological systems .

Actividad Biológica

Ethyl (11Z,14E)-icosa-11,14-dienoate, also known as cis-11,14-eicosadienoic acid ethyl ester, is a polyunsaturated fatty acid ester with significant biological activity. This compound is characterized by its molecular formula C22H40O2 and a molecular weight of approximately 336.55 g/mol. It is part of a class of compounds known for their diverse roles in biological systems, particularly in cellular signaling and metabolic processes.

- Molecular Formula : C22H40O2

- Molecular Weight : 336.55 g/mol

- CAS Number : 103213-62-3

- Appearance : Yellow liquid

- Solubility : Soluble in dichloromethane

Structural Characteristics

This compound contains two double bonds located at the 11th and 14th carbon atoms. This unique positioning contributes to its distinct biological properties compared to other fatty acids.

Research indicates that unsaturated fatty acids like this compound play crucial roles in various cellular processes:

- Cell Membrane Integrity : Unsaturated fatty acids are integral components of cell membranes, influencing fluidity and permeability.

- Signaling Molecules : They serve as precursors for bioactive lipids involved in signaling pathways that regulate inflammation and immune responses.

- Metabolic Regulation : These compounds can modulate metabolic processes by influencing gene expression related to lipid metabolism.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in managing inflammatory diseases.

- Cardiovascular Health : Research has shown that polyunsaturated fatty acids can improve lipid profiles and reduce the risk of cardiovascular diseases. This compound may contribute to these effects through its role in modulating cholesterol metabolism.

- Neuroprotective Properties : Studies indicate that this compound may have neuroprotective effects by promoting neuronal survival and reducing oxidative stress in neural cells.

Comparative Analysis of Similar Compounds

The following table compares this compound with other related fatty acids:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C22H40O2 | 336.55 g/mol | Two double bonds at positions 11 and 14 |

| Eicosanoic Acid (Arachidic Acid) | C20H40O2 | 316.51 g/mol | Saturated fatty acid; no double bonds |

| Cis-9-Octadecenoic Acid (Oleic Acid) | C18H34O2 | 282.46 g/mol | Monounsaturated; widely found in olive oil |

| Linoleic Acid | C18H32O2 | 280.45 g/mol | Polyunsaturated; essential fatty acid |

Propiedades

IUPAC Name |

ethyl (11Z,14E)-icosa-11,14-dienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8+,12-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVCCFLKWCNDQZ-UPDVNHGHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C\CCCCCCCCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.